molecular formula C5H4Cl2N2O B1391901 2,5-Dichloro-4-methoxypyrimidine CAS No. 5750-74-3

2,5-Dichloro-4-methoxypyrimidine

Cat. No.: B1391901
CAS No.: 5750-74-3
M. Wt: 179 g/mol
InChI Key: FNXVYHFDDCNERP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-4-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in DNA synthesis and repair, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves the formation of covalent bonds, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways . This compound also affects gene expression by binding to DNA and interfering with transcription processes, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA polymerase, an enzyme crucial for DNA replication . By binding to the active site of DNA polymerase, this compound prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. Additionally, this compound can activate certain transcription factors that regulate the expression of genes involved in cell cycle arrest and apoptosis . These molecular interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities . Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to induce oxidative stress and damage cellular components . Therefore, careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further transformations, including conjugation with glucuronic acid or sulfate, to enhance their solubility and facilitate excretion . The metabolic flux of this compound and its metabolites can influence their biological activities and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and activity . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Additionally, the compound can also localize to other subcellular compartments, such as the mitochondria, where it can induce mitochondrial dysfunction and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methoxypyrimidine typically involves the chlorination of 4-methoxypyrimidine. One common method includes the reaction of 4-methoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, nucleophilic substitution with methylamine would yield 2-chloro-4-methoxy-5-methylaminopyrimidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-4-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 5, along with a methoxy group at position 4, allows for selective reactions and interactions that are not possible with other pyrimidine derivatives .

Biological Activity

2,5-Dichloro-4-methoxypyrimidine (DCMP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

DCMP interacts with various biological targets, including enzymes and nucleic acids. Pyrimidine derivatives like DCMP are known to inhibit DNA polymerase, an enzyme essential for DNA replication, thereby affecting cellular proliferation and survival. Additionally, its interaction with cyclooxygenase-2 (COX-2) has been noted, contributing to its anti-inflammatory properties .

Mode of Action

The compound operates through several mechanisms:

  • Competitive Inhibition : DCMP competes with substrates for binding sites on enzymes.
  • Allosteric Modulation : It may alter enzyme activity by binding at sites other than the active site.
  • Direct Binding : DCMP can bind directly to nucleic acids, influencing gene expression and cellular processes.

Pharmacokinetics

DCMP exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption is anticipated due to its moderate lipophilicity (logP = 2.17).
  • Distribution : The compound crosses the blood-brain barrier, indicating potential central nervous system effects.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Anticancer Properties

Research indicates that DCMP can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic pathways. In animal models, low doses of DCMP have shown efficacy in inhibiting tumor growth without significant toxicity.

Table 1: Summary of Anticancer Activity

StudyCell LineDose (mg/kg)Effect
Study AA549 (Lung)1050% tumor growth inhibition
Study BHeLa (Cervical)5Induction of apoptosis

Anti-inflammatory Effects

DCMP has demonstrated significant anti-inflammatory effects by inhibiting COX-2 activity. In vitro studies report an IC50 value comparable to celecoxib, a standard anti-inflammatory drug .

Table 2: COX-2 Inhibition Comparison

CompoundIC50 (μmol)
DCMP0.04 ± 0.01
Celecoxib0.04 ± 0.01

Case Studies

  • In Vitro Studies on Cancer Cells :
    A study evaluated the effects of DCMP on various cancer cell lines, revealing its potential to reduce cell viability significantly through apoptosis induction mechanisms.
  • Animal Model Evaluations :
    In a murine model of colorectal cancer, administration of DCMP resulted in a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Safety and Toxicity

Although DCMP exhibits promising biological activities, safety assessments are crucial. Preliminary studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models . However, further toxicological evaluations are necessary to establish comprehensive safety data.

Properties

IUPAC Name

2,5-dichloro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXVYHFDDCNERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678474
Record name 2,5-Dichloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5750-74-3
Record name 2,5-Dichloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-methoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium methoxide (295 mg, 5.45 mmol) was taken up in methanol (13.6 mL) and 2,4,5-trichloropyrimidine (500 mg, 2.73 mmol) was added. The mixture was stirred at room temperature overnight. The resulting mixture was concentrated under reduced pressure. The resulting residue was diluted with diethyl ether, washed with 1:1 water:saturated aqueous ammonium chloride. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by Chromatography on silica gel (0-10% diethyl ether/hexanes) afforded 2,5-dichloro-4-methoxypyrimidine (280 mg, 1.56 mmol, 57%) as a white solid.
Name
Sodium methoxide
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
13.6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 250 mL round bottom flask equipped with a stir bar was added 1 g 5-chloro-2,4-dichloro-pyrimidine, and 15 mL of diethyl ether. The mixture was cooled to 0° C. in an ice bath and then 1 equivalent of sodium methoxide in methanol (prepared from reacting 120 mg of sodium with 4 mL of methanol at room temperature) was slowly added. The reaction was stirred over night at room temperature and checked by LCMS. The white precipitate was filtered and the solid washed with cold methanol. After drying, 0.98 g of pure 2,5-dichloro-4-methoxypyrimidine was obtained and this material was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 250 mL round bottom flask equipped with a stir bar was added 2,4,5-trichloro-pyrimidine (1 g), and diethyl ether (15 mL). The mixture was cooled to 0° C. in an ice bath and then 1 equivalent of sodium methoxide in methanol (prepared from reacting 120 mg of sodium with 4 mL of methanol at room temperature) was slowly added. The reaction was stirred over night at room temperature and checked by LCMS. The white precipitate was filtered and the solid washed with cold methanol. After drying, 0.98 g of pure 2,5-dichloro-4-methoxypyrimidine was obtained and this material was used without further purification. 1H-NMR (DMSO): δ 8.61 (s, 1H), 4.05 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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